molecular formula C6H8O4Zn B041731 zinc;(E)-4-ethoxy-4-oxobut-2-enoate CAS No. 62008-21-3

zinc;(E)-4-ethoxy-4-oxobut-2-enoate

Cat. No.: B041731
CAS No.: 62008-21-3
M. Wt: 209.5 g/mol
InChI Key: MSROJJRDHUUOCL-BJILWQEISA-N
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Description

Zinc;(E)-4-ethoxy-4-oxobut-2-enoate is a coordination compound comprising a zinc cation paired with the conjugate base of (E)-4-ethoxy-4-oxobut-2-enoic acid. The organic anion features an α,β-unsaturated carboxylic acid backbone with an ethoxy ester group at the 4-position, stabilized in the (E)-configuration. Structural data from PubChem (InChI: 1S/C6H8O4.C3H6O...) confirm its planar geometry and conjugated system, which may influence its electronic properties and binding affinity .

Properties

CAS No.

62008-21-3

Molecular Formula

C6H8O4Zn

Molecular Weight

209.5 g/mol

IUPAC Name

(E)-4-ethoxy-4-oxobut-2-enoic acid;zinc

InChI

InChI=1S/C6H8O4.Zn/c1-2-10-6(9)4-3-5(7)8;/h3-4H,2H2,1H3,(H,7,8);/b4-3+;

InChI Key

MSROJJRDHUUOCL-BJILWQEISA-N

SMILES

CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Zn+2]

Isomeric SMILES

CCOC(=O)/C=C/C(=O)O.[Zn]

Canonical SMILES

CCOC(=O)C=CC(=O)O.[Zn]

Other CAS No.

62008-21-3

Pictograms

Irritant

Related CAS

2459-05-4 (Parent)

Synonyms

calcium monoethylfumarate
ethyl fumarate
ethyl fumarate, 2 copper salt
ethyl fumarate, 2 ferrium salt
ethyl fumarate, calcium salt
ethyl fumarate, lithium salt
ethyl fumarate, maganeese salt
ethyl fumarate, sodium salt
ethyl fumarate, zinc salt
ethylhydrogenfumarate
fumaric acid monoethyl ester
monoethyl fumarate
zinc monoethylfumarate

Origin of Product

United States

Mechanism of Action

Target of Action

Therefore, the specific primary targets of Zinc Monoethylfumarate are currently unknown. It is known that zinc plays a crucial role in many biological processes, and its imbalance has been linked to a variety of pathologies, including cancer.

Mode of Action

Zinc is known to have three primary biological roles: catalytic, structural, and regulatory. As a catalytic agent, zinc is involved in the enzymatic reactions of numerous proteins. As a structural component, zinc contributes to the stability of many proteins and cellular components. In its regulatory role, zinc influences the activity of various proteins and signaling pathways.

Biochemical Analysis

Metabolic Pathways

ZINC monoethylfumarate likely participates in metabolic pathways involving zinc. Zinc is involved in a variety of biological processes, acting as a structural, catalytic, and intracellular and intercellular signaling component.

Transport and Distribution

Zinc transporters take up/release zinc ions across biological membranes and maintain intracellular and intra-organellar zinc homeostasis. ZINC monoethylfumarate may interact with these transporters, affecting its transport and distribution within cells and tissues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of α,β-unsaturated 4-oxobut-2-enoate derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name Structural Features Biological/Chemical Properties Key Differences Reference
(E)-4-Methoxy-4-oxobut-2-enoic acid Methoxy ester at 4-position Higher solubility in polar solvents Shorter alkyl chain (methoxy vs. ethoxy)
(E)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic acid Piperazinyl group at 4-position Enhanced protein kinase inhibition Nitrogen-rich substituent vs. ethoxy
(Z)-4-((2-Chlorophenyl)amino)-4-oxobut-2-enoic acid Chlorophenylamino group at 4-position Bioactivity in drug discovery Aromatic amine vs. ethoxy ester
Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate Furyl and hydroxyl groups at 4- and 2-positions Antioxidant potential Heterocyclic substituent and hydroxylation
Zinc bis[oxido(dioxo)niobium] Zinc-niobium coordination complex High catalytic activity Inorganic framework vs. organic ligand

Structural and Functional Insights

  • In contrast, nitrogen-containing analogs (e.g., piperazinyl derivatives) exhibit stronger interactions with enzymatic active sites due to hydrogen bonding .
  • This contrasts with zinc borate (ZB), which lacks conjugated organic ligands but shares applications in thermal stability .
  • Biological Activity : Thiophene- and furyl-substituted analogs (e.g., compounds in ) demonstrate unique bioactivity profiles, such as anticancer or antioxidant effects, attributed to their heterocyclic moieties. The absence of such rings in the target compound limits these interactions but may reduce toxicity .

Physicochemical Properties

  • Solubility: The ethoxy ester confers moderate solubility in ethanol and acetone, contrasting with the higher aqueous solubility of carboxylate salts like sodium (E)-4-oxobut-2-enoate .
  • Thermal Stability: Zinc coordination likely improves thermal resistance compared to free (E)-4-ethoxy-4-oxobut-2-enoic acid, similar to zinc borate’s role in epoxy coatings .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for zinc;(E)-4-ethoxy-4-oxobut-2-enoate, and how can purity be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between zinc salts and the (E)-4-ethoxy-4-oxobut-2-enoic acid precursor. Key steps include:

  • Acid activation using anhydrous conditions to minimize hydrolysis.
  • Controlled stoichiometry (e.g., 1:1 molar ratio of zinc to ligand) to avoid byproducts.
  • Purification via recrystallization in ethanol/water mixtures, monitored by TLC or HPLC for purity validation .
    • Optimization : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation. Characterize intermediates via FT-IR to confirm functional group integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Identify carboxylate (C=O stretch at ~1700 cm⁻¹) and zinc-ligand coordination (broad O-Zn-O bands at 400–600 cm⁻¹) .
  • NMR : Use ¹H NMR (DMSO-d₆) to confirm the (E)-configuration (coupling constant J ≈ 12–16 Hz for trans double bonds) and absence of impurities .
  • Elemental Analysis : Validate zinc content via ICP-MS or EDTA titration .

Q. What safety protocols are essential when handling this compound?

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential irritant vapors from ethoxy groups .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Store hazardous waste in labeled containers for professional treatment .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?

  • Approach :

  • Perform geometry optimization using Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites.
  • Simulate IR spectra and compare with experimental data to validate coordination geometry .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Case Study : If NMR suggests a mixture of (E)/(Z) isomers, but X-ray diffraction (XRD) confirms a single crystal phase:

  • Conduct variable-temperature NMR to assess dynamic isomerization.
  • Use HPLC with a chiral column to separate isomers and assign configurations via circular dichroism (CD) .
    • Validation : Cross-reference XRD bond lengths (e.g., C=C: ~1.34 Å for (E)-isomers) with computational models .

Q. What challenges arise in crystallographic refinement of this compound using SHELX software?

  • Challenges :

  • Twinning or disordered solvent molecules in the crystal lattice.
  • Overfitting due to low-resolution data (<1.0 Å).
    • Solutions :
  • Apply the TWIN/BASF commands in SHELXL for twinned structures.
  • Use restraints (e.g., SIMU/ISOR) to model thermal motion of flexible ethoxy groups .

Q. How can researchers investigate the interaction of this compound with biological targets?

  • Methodology :

  • Binding Studies : Perform fluorescence quenching assays with model proteins (e.g., BSA) to calculate binding constants (Kₐ).
  • Molecular Docking : Use AutoDock Vina to predict binding modes with active sites (e.g., zinc-dependent enzymes).
  • Cellular Assays : Evaluate cytotoxicity in vitro (e.g., MTT assay) and correlate with structural modifications .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?

  • Root Cause : Anharmonicity effects or solvent interactions not accounted for in DFT calculations.
  • Resolution :

  • Include explicit solvent molecules (e.g., water) in computational models.
  • Apply scaling factors (0.96–0.98) to calculated frequencies for better alignment with experimental FT-IR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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zinc;(E)-4-ethoxy-4-oxobut-2-enoate
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zinc;(E)-4-ethoxy-4-oxobut-2-enoate

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